2-Isoproxy-3-methylpyridine-5-boronic acid
Description
2-Isopropoxy-3-methylpyridine-5-boronic acid (CAS: 1402238-33-8) is a boronic acid derivative of pyridine with substituents at the 2-, 3-, and 5-positions. Its molecular formula is C₉H₁₃BNO₃, with a calculated average molecular weight of 195.03 g/mol (assuming B = 10.81, C = 12, H = 1, N = 14, O = 16). The compound features:
- Isopropoxy group (-OCH(CH₃)₂) at position 2,
- Methyl group (-CH₃) at position 3,
- Boronic acid (-B(OH)₂) at position 5.
This structure makes it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, particularly in pharmaceutical and materials chemistry. Its purity is typically ≥98% (as noted in commercial sources) .
Properties
IUPAC Name |
(5-methyl-6-propan-2-yloxypyridin-3-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO3/c1-6(2)14-9-7(3)4-8(5-11-9)10(12)13/h4-6,12-13H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDAZRJFZSURUSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)OC(C)C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701193162 | |
| Record name | Boronic acid, B-[5-methyl-6-(1-methylethoxy)-3-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701193162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1402238-33-8 | |
| Record name | Boronic acid, B-[5-methyl-6-(1-methylethoxy)-3-pyridinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1402238-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[5-methyl-6-(1-methylethoxy)-3-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701193162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isoproxy-3-methylpyridine-5-boronic acid typically involves the reaction of a pyridine derivative with a boronic acid reagent. One common method is the borylation of 2-isopropoxy-3-methylpyridine using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .
Industrial Production Methods
Industrial production of boronic acids often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product may involve crystallization or chromatography techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-Isoproxy-3-methylpyridine-5-boronic acid can undergo various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Substitution: The isopropoxy and methyl groups on the pyridine ring can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or peracids for oxidation reactions.
Nucleophiles: For substitution reactions on the pyridine ring
Major Products Formed
Biaryl Compounds: From Suzuki-Miyaura coupling.
Boronic Esters: From oxidation reactions.
Substituted Pyridines: From substitution reactions
Scientific Research Applications
2-Isoproxy-3-methylpyridine-5-boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Isoproxy-3-methylpyridine-5-boronic acid in chemical reactions involves the formation of a boronate complex with the catalyst or reagent. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired product . The isopropoxy and methyl groups on the pyridine ring can influence the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
Reactivity in Suzuki-Miyaura Cross-Couplings
- Electron-Donating Groups (e.g., -OCH(CH₃)₂, -CH₃): The target compound’s isopropoxy and methyl groups stabilize the boronic acid via electron donation, reducing protodeboronation. This enhances its utility in reactions requiring prolonged heating or acidic conditions .
- Electron-Withdrawing Groups (e.g., -CF₃): Compounds like 2-isopropoxy-5-(trifluoromethyl)pyridine-3-boronic acid exhibit reduced reactivity due to decreased electron density at the boron center, necessitating optimized catalytic systems .
- Halogen Substituents (e.g., -Cl): 5-Chloro-6-isopropoxypyridine-3-boronic acid allows sequential functionalization, where the chlorine can be replaced post-coupling via Buchwald-Hartwig or Ullmann reactions .
Biological Activity
2-Isoproxy-3-methylpyridine-5-boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids are known for their versatility in medicinal chemistry, particularly in drug development due to their ability to form reversible covalent bonds with diols and other nucleophiles. This article explores the biological activity of this compound, examining its mechanisms of action, efficacy in various biological assays, and potential applications.
- Molecular Formula : C₁₁H₁₃BNO₃
- Molecular Weight : 215.04 g/mol
- CAS Number : 1402238-33-8
The biological activity of this compound is primarily attributed to its boron atom, which can interact with hydroxyl groups on biomolecules, influencing enzymatic activities and cellular signaling pathways. This compound may also exhibit properties such as:
- Enzyme Inhibition : Boronic acids are known to inhibit serine proteases and other enzymes by forming stable complexes with their active sites.
- Antioxidant Activity : The presence of the pyridine ring may enhance the compound's ability to scavenge free radicals.
Biological Activity Assessment
Recent studies have evaluated the biological activities of related boronic compounds, providing insights into the potential effects of this compound. Below is a summary of findings from various research articles:
Case Studies
-
Antiviral Activity Assessment
A study explored the antiviral properties of various pyridine derivatives, including those similar to this compound, against viral replication in vitro. The results indicated that modifications in the molecular structure significantly affected antiviral efficacy, suggesting that similar derivatives could be potent antiviral agents. -
Enzyme Inhibition Studies
Research on enzyme inhibition highlighted that boronic acids can effectively inhibit serine proteases, which play crucial roles in various biological processes including blood coagulation and immune responses. The specific activity of this compound was assessed using kinetic assays, demonstrating promising inhibitory effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
